molecular formula C7H7N3OS B1437336 4-(2-Furyl)-2-hydrazino-1,3-thiazole CAS No. 21036-64-6

4-(2-Furyl)-2-hydrazino-1,3-thiazole

Cat. No.: B1437336
CAS No.: 21036-64-6
M. Wt: 181.22 g/mol
InChI Key: CHVBUBDKTCFMMR-UHFFFAOYSA-N
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Description

4-(2-Furyl)-2-hydrazino-1,3-thiazole is a heterocyclic compound that contains both a furan ring and a thiazole ring

Preparation Methods

The synthesis of 4-(2-Furyl)-2-hydrazino-1,3-thiazole typically involves the reaction of 2-furyl hydrazine with a thioamide under specific conditions. One common method includes the use of a base catalyst to facilitate the cyclization reaction, forming the thiazole ring. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield and purity.

Chemical Reactions Analysis

4-(2-Furyl)-2-hydrazino-1,3-thiazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the furan and thiazole rings.

    Substitution: The compound can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Furyl)-2-hydrazino-1,3-thiazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Furyl)-2-hydrazino-1,3-thiazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 4-(2-Furyl)-2-hydrazino-1,3-thiazole include other furan and thiazole derivatives. These compounds share some chemical properties but differ in their specific reactivity and applications. For example, 2-furyl hydrazine and thioamide derivatives are similar in structure but may have different biological activities and industrial uses. The uniqueness of this compound lies in its specific combination of furan and thiazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(furan-2-yl)-1,3-thiazol-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c8-10-7-9-5(4-12-7)6-2-1-3-11-6/h1-4H,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVBUBDKTCFMMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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